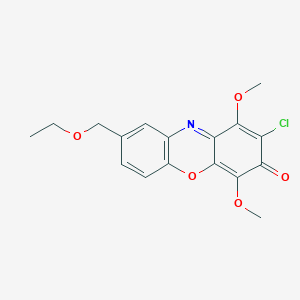
2-Chloro-8-(ethoxymethyl)-1,4-dimethoxy-3H-phenoxazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-8-(ethoxymethyl)-1,4-dimethoxy-3H-phenoxazin-3-one is a chemical compound with a complex structure that includes a phenoxazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8-(ethoxymethyl)-1,4-dimethoxy-3H-phenoxazin-3-one typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:
Formation of the Phenoxazine Core: This step involves the cyclization of appropriate precursors to form the phenoxazine ring system.
Chlorination: Introduction of the chlorine atom at the 2-position of the phenoxazine ring.
Ethoxymethylation: Addition of the ethoxymethyl group at the 8-position.
Methoxylation: Introduction of methoxy groups at the 1 and 4 positions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-8-(ethoxymethyl)-1,4-dimethoxy-3H-phenoxazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
2-Chloro-8-(ethoxymethyl)-1,4-dimethoxy-3H-phenoxazin-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-8-(ethoxymethyl)-1,4-dimethoxy-3H-phenoxazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Shares the chloro and quinoline moieties.
8-Chloro-2-methylquinoline: Contains a similar quinoline structure with a chlorine atom.
Uniqueness
2-Chloro-8-(ethoxymethyl)-1,4-dimethoxy-3H-phenoxazin-3-one is unique due to its specific substitution pattern and the presence of both ethoxymethyl and methoxy groups. This unique structure contributes to its distinct chemical and biological properties.
Properties
CAS No. |
62267-77-0 |
|---|---|
Molecular Formula |
C17H16ClNO5 |
Molecular Weight |
349.8 g/mol |
IUPAC Name |
2-chloro-8-(ethoxymethyl)-1,4-dimethoxyphenoxazin-3-one |
InChI |
InChI=1S/C17H16ClNO5/c1-4-23-8-9-5-6-11-10(7-9)19-13-15(21-2)12(18)14(20)17(22-3)16(13)24-11/h5-7H,4,8H2,1-3H3 |
InChI Key |
LSFPXCKCUGAVSF-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=CC2=C(C=C1)OC3=C(C(=O)C(=C(C3=N2)OC)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















